molecular formula C37H51N11O6S B14858409 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

Cat. No.: B14858409
M. Wt: 777.9 g/mol
InChI Key: JOEUCYZYGQQBQK-QOVAEWSBSA-N
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Description

The compound “5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the addition of various functional groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Additionally, purification techniques like chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical outcomes. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoimidazole derivatives and triazolopyridazine analogs. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C37H51N11O6S

Molecular Weight

777.9 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C37H51N11O6S/c1-26-41-43-33-14-13-30(44-48(26)33)27-7-5-9-29(23-27)46(2)35(50)12-6-8-28-24-47(45-42-28)16-18-53-20-22-54-21-19-52-17-15-38-34(49)11-4-3-10-32-36-31(25-55-32)39-37(51)40-36/h5,7,9,13-14,23-24,31-32,36H,3-4,6,8,10-12,15-22,25H2,1-2H3,(H,38,49)(H2,39,40,51)/t31-,32-,36-/m0/s1

InChI Key

JOEUCYZYGQQBQK-QOVAEWSBSA-N

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)CCCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)N(C)C(=O)CCCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

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